molecular formula C14H11F3N2O2S B2625680 1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide CAS No. 2375270-67-8

1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide

Cat. No.: B2625680
CAS No.: 2375270-67-8
M. Wt: 328.31
InChI Key: GJPJBPFSFNWYDS-UHFFFAOYSA-N
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Description

1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C14H11F3N2O2S and its molecular weight is 328.31. The purity is usually 95%.
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Scientific Research Applications

Norepinephrine Inhibitors:

  • A derivative of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides was identified as a potent and selective inhibitor of the norepinephrine transporter, displaying efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Synthetic Chemistry:

  • Mitsunobu reactions of 3-Hydroxyalkylamino- and 3-Mercaptoalkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides have been used for the convenient synthesis of built-in guanidine tricycles and disulfides (Chern et al., 1991).
  • Efficient synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles has been achieved through a one-pot reaction (Ge et al., 2007).

Kinetic Studies:

  • The acid-catalyzed hydrolysis of 5-substituted-1H,3H-2,1,3-benzothiadiazole 2,2-dioxides in various acid solutions exhibited a mechanistic switchover from A2 to A1, indicating complex kinetic behavior (Erturk & Bekdemir, 2015).

Agricultural Applications:

  • Mefluidide, a derivative of 1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, was found effective as an enhancing agent for postemergence broadleaf herbicides in soybeans (Blumhorst & Kapuśta, 1987).

Electroluminescent Applications:

  • Star-shaped single-polymer systems with simultaneous RGB emission have been developed using benzothiadiazole (BT) as green emissive dopants, showing potential in electroluminescent technologies (Liu et al., 2016).

Properties

IUPAC Name

1-benzyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c15-14(16,17)11-6-7-13-12(8-11)18-22(20,21)19(13)9-10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPJBPFSFNWYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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